4-Hydroxy-3-methoxybenzohydrazide

Description

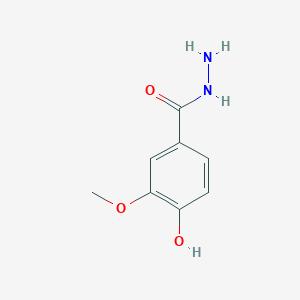

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-hydroxy-3-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-13-7-4-5(8(12)10-9)2-3-6(7)11/h2-4,11H,9H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVJTGNFMZKXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332831 | |

| Record name | 4-hydroxy-3-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100377-63-7 | |

| Record name | 4-hydroxy-3-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 4 Hydroxy 3 Methoxybenzohydrazide Analogues

Principal Synthetic Routes to the 4-Hydroxy-3-methoxybenzohydrazide Core Structure

The foundational step in the synthesis of this compound analogues is the efficient construction of the central benzohydrazide (B10538) framework. This is most commonly achieved through a well-established nucleophilic substitution reaction.

Nucleophilic Substitution Reactions with Precursor Esters and Hydrazine (B178648) Hydrate (B1144303).nih.govnih.gov

The primary and most widely adopted method for synthesizing this compound involves the reaction of a corresponding precursor ester, typically methyl or ethyl 4-hydroxy-3-methoxybenzoate, with hydrazine hydrate. nih.govnih.gov This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent departure of the alcohol (methanol or ethanol) as a leaving group results in the formation of the desired hydrazide.

The precursor esters themselves are often prepared from the corresponding benzoic acid, 4-hydroxy-3-methoxybenzoic acid (vanillic acid), through esterification in an alcohol medium, sometimes facilitated by the presence of a catalyst like thionyl chloride. nih.gov

Optimization of Reaction Parameters for Yield and Purity

The efficiency of the hydrazide synthesis is influenced by several reaction parameters. Refluxing the reaction mixture is a common practice to provide the necessary activation energy for the reaction to proceed at a reasonable rate. nih.govresearchgate.net The choice of solvent is also crucial, with methanol (B129727) and ethanol (B145695) being frequently employed. nih.govnih.gov The duration of the reflux can vary, with some procedures reporting reaction times of a few hours. nih.govresearchgate.net

Following the reaction, purification of the crude product is essential to obtain this compound of high purity. Recrystallization from a suitable solvent, such as methanol, is a standard technique used to remove unreacted starting materials and byproducts. nih.gov Yields for this synthesis are often reported to be good to excellent, ranging from the mid-60s to over 90 percent. nih.govnih.gov

Chemical Modifications and Generation of Novel Benzohydrazone Derivatives

The presence of the reactive hydrazide functional group in this compound makes it an ideal starting material for further chemical modifications. The most prominent of these is the formation of benzohydrazones through condensation reactions.

Condensation Reactions with Substituted Aromatic Aldehydes for Schiff Base Formation.nih.govnih.govrsc.orgresearchgate.net

The reaction of this compound with a variety of substituted aromatic aldehydes leads to the formation of N-acylhydrazones, which are a class of Schiff bases. nih.govnih.govrsc.orgresearchgate.net This condensation reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. The resulting benzohydrazone derivatives are characterized by the presence of an azomethine (-CH=N-) group. These reactions are typically carried out by refluxing the hydrazide and the aldehyde in a solvent like ethanol, often with a catalytic amount of acid. nih.govnih.gov The geometry of the newly formed C=N double bond in these aroyl hydrazones is generally found to be in the E configuration. nih.govnih.gov

Synthesis of Polyfunctional Ligands and Metal Complexes.rdd.edu.iqabechem.com

The benzohydrazone derivatives of this compound are often polyfunctional molecules, possessing multiple potential coordination sites (e.g., nitrogen and oxygen atoms). This structural feature makes them excellent candidates to act as ligands in coordination chemistry. rdd.edu.iqabechem.com These ligands can chelate with various metal ions, such as Co(II), Ni(II), Cu(II), and Zn(II), to form stable metal complexes. abechem.comsemanticscholar.org The synthesis of these complexes typically involves the reaction of the pre-synthesized Schiff base ligand with a metal salt in a suitable solvent. The resulting metal complexes often exhibit distinct geometries and properties compared to the free ligand. abechem.comsemanticscholar.org

Advanced Synthetic Techniques and Formulation Approaches

Nano-formulation via Nanoprecipitation Methodologies

The nanoprecipitation method, also referred to as the solvent displacement technique, offers a straightforward and reproducible means of producing nanoparticles from preformed polymers. nih.govnih.gov This technique is particularly well-suited for the encapsulation of hydrophobic compounds like this compound and its derivatives. nih.gov The underlying principle of this method involves the precipitation of a polymer from an organic solution upon its introduction to a miscible non-solvent. capes.gov.br

The process typically commences with the dissolution of the polymer and the active compound, in this case, a this compound analogue, in a water-miscible organic solvent such as acetone (B3395972) or ethanol. nih.gov This organic phase is then introduced, often under controlled, continuous stirring, into an aqueous solution that may contain a stabilizer. nih.govcapes.gov.br The rapid diffusion of the organic solvent into the aqueous phase leads to the supersaturation and subsequent precipitation of the polymer, entrapping the drug to form nanoparticles. capes.gov.br The final step involves the removal of the organic solvent, usually through evaporation, yielding a stable aqueous suspension of nanoparticles. researchgate.net

Several critical parameters influence the physicochemical characteristics of the resulting nanoparticles, including their size, surface properties, and drug encapsulation efficiency. These factors include the choice of organic solvent, the type and concentration of the stabilizer, the rate of addition of the organic phase, and the stirring speed. nih.gov For instance, in the nano-formulation of a derivative of vanillic acid, a compound structurally related to this compound, nanoparticles were successfully synthesized using the nanoprecipitation method. researchgate.net

Detailed research findings have demonstrated the successful application of nanoprecipitation for various hydrazide-containing compounds and other therapeutic agents. The selection of the polymer and stabilizer is crucial for controlling particle size and ensuring the stability of the nanoparticle suspension. nih.govcapes.gov.br For example, Eudragit RL 100 has been used as a polymer to form nanoparticles with a positive surface charge, which can be advantageous for specific delivery applications. nih.gov The use of stabilizers like poloxamers is also vital to prevent the aggregation of nanoparticles. nih.gov

The characteristics of nanoparticles, such as particle size and polydispersity index (PDI), are critical quality attributes. A low PDI value, for instance, indicates a monodisperse distribution of nanoparticles. researchgate.net In one study, the nano-formulation of a vanillic acid derivative resulted in a PDI of 0.2, signifying a uniform particle size distribution. researchgate.net

Table 1: Investigated Parameters in the Nanoprecipitation of this compound Analogues

| Parameter | Investigated Variables | Observed Effect on Nanoparticles |

|---|---|---|

| Organic Solvent | Acetone, Ethanol | The choice of solvent affects the solubility of the compound and polymer, influencing the precipitation rate and final particle size. Acetone's high miscibility with water often results in smaller nanoparticles. nih.gov |

| Polymer | Eudragit RL 100, Polylactic acid (PLA) | The polymer type and concentration impact particle size and drug entrapment efficiency. An increase in the amount of polymer can lead to larger nanoparticles and higher entrapment. nih.gov |

| Stabilizer | Poloxamers (e.g., Poloxamer 407), Polyvinyl alcohol (PVA) | Stabilizers are essential for preventing particle aggregation and controlling the final size. The choice of stabilizer can also influence the surface properties of the nanoparticles. nih.govresearchgate.net |

| Drug-to-Polymer Ratio | Varied Ratios (e.g., 4:1, 10:1) | This ratio significantly affects the drug release profile. A lower polymer-to-drug ratio may result in a faster release, while a higher ratio can lead to a more sustained release. nih.gov |

| Stirring Speed | Varied RPM | The stirring speed influences the mixing dynamics and solvent diffusion rate, which in turn affects the particle size and uniformity. |

Molecular Structure, Spectroscopic Characterization, and Conformational Analysis of 4 Hydroxy 3 Methoxybenzohydrazide and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 4-hydroxy-3-methoxybenzohydrazide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information regarding the compound's atomic connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the proton (¹H) and carbon (¹³C) environments within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a derivative, (E)-3-(4-hydroxy-3-methylphenyl)acrylohydrazide, specific chemical shifts are observed that correspond to the different types of protons in the molecule. For instance, the protons of the aromatic ring typically appear in the range of δ 6.8-7.8 ppm. The proton of the hydroxyl (-OH) group often presents as a broad singlet, with its chemical shift being concentration and solvent-dependent. The methoxy (B1213986) (-OCH₃) group protons usually resonate as a sharp singlet around δ 3.8-3.9 ppm. The amine (-NH) and hydrazide (-NH₂) protons also give rise to distinct signals, which can be influenced by hydrogen bonding and exchange phenomena.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon atoms in the molecule. For a derivative like (E)-3-(4-hydroxy-3-methylphenyl)acrylohydrazide, the carbonyl carbon of the hydrazide group is typically observed downfield, around 165-175 ppm. researchgate.net The aromatic carbons show signals in the region of 110-160 ppm, with carbons attached to electronegative atoms (like oxygen) appearing at higher chemical shifts. The carbon of the methoxy group usually appears around 55-60 ppm. researchgate.net

A study on 4-hydroxy-3-methoxyacetophenone, a related compound, using ¹H NMR in deuterated DMSO showed a chemical shift for the hydroxyl proton at δ 10.00 ppm, which shifted to 10.32 ppm upon interaction with an ionic liquid, indicating its involvement in hydrogen bonding. researchgate.net

Interactive Data Table: Representative NMR Data

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.8 - 7.8 | 110 - 160 |

| Hydroxyl (-OH) | Variable, broad | - |

| Methoxy (-OCH₃) | ~3.8 - 3.9 | ~55 - 60 |

| Amine (-NH) | Variable | - |

| Hydrazide (-NH₂) | Variable | - |

| Carbonyl (C=O) | - | ~165 - 175 |

Note: The chemical shifts are approximate and can vary based on the specific derivative and solvent used.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the various functional groups present in this compound and its derivatives by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Key vibrational bands observed in the FT-IR spectrum include:

O-H Stretching: A broad absorption band is typically seen in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding. upi.edulibretexts.org

N-H Stretching: The amine (-NH) and hydrazide (-NH₂) groups exhibit stretching vibrations in the 3300-3500 cm⁻¹ range. libretexts.org Primary amines (R-NH₂) often show two distinct peaks in this region. libretexts.orgyoutube.com

C-H Stretching: Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group appears just below 3000 cm⁻¹. youtube.com

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) group of the hydrazide is a prominent feature, typically appearing in the range of 1650-1700 cm⁻¹. libretexts.orglibretexts.org

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to absorptions in the 1450-1600 cm⁻¹ region. youtube.com

C-O Stretching: The C-O stretching of the phenol (B47542) and methoxy groups can be found in the fingerprint region, typically between 1000-1300 cm⁻¹. libretexts.org

The presence of these characteristic bands confirms the key functional groups within the molecular structure. For example, the FT-IR spectrum of a derivative, N′-(4-Hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide monohydrate, would be expected to show these characteristic peaks. nih.gov

Interactive Data Table: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | Stretching | 3200 - 3600 | Broad, Strong |

| Amine/Hydrazide (N-H) | Stretching | 3300 - 3500 | Medium-Sharp |

| Aromatic C-H | Stretching | > 3000 | Weak-Medium |

| Aliphatic C-H | Stretching | < 3000 | Weak-Medium |

| Carbonyl (C=O) | Stretching | 1650 - 1700 | Strong, Sharp |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium |

| Phenolic/Methoxy C-O | Stretching | 1000 - 1300 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Patterns

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to deduce its structure through the analysis of its fragmentation patterns.

Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which corresponds to the molecular weight of the compound. The molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments.

Common fragmentation pathways for compounds with similar functional groups include:

Alpha-Cleavage: This is a common fragmentation for molecules containing heteroatoms like nitrogen and oxygen. For hydrazides, cleavage of the bond adjacent to the nitrogen or carbonyl group can occur. libretexts.org

Loss of Small Molecules: Neutral molecules such as water (H₂O), carbon monoxide (CO), or ammonia (B1221849) (NH₃) can be lost from the molecular ion. The loss of a methoxy radical (•OCH₃) or a formyl radical (•CHO) from the benzaldehyde (B42025) moiety is also possible. youtube.com

McLafferty Rearrangement: In compounds with a carbonyl group and a sufficiently long alkyl chain, a specific rearrangement can occur, leading to the elimination of a neutral alkene. libretexts.org

For a related compound, 4-hydroxy-3-methoxybenzaldehyde, mass spectrometry can reveal its fragmentation pathway. researchgate.net The analysis of these fragmentation patterns provides a "fingerprint" that helps to confirm the molecular structure. The fragmentation of flavonoids, which share the hydroxy and methoxy substituted phenyl ring, also shows characteristic losses of methyl and carbonyl groups. mdpi.com

Interactive Data Table: Potential Mass Spectrometry Fragments

| Fragment | Description | Potential m/z Loss from Molecular Ion |

| [M-H₂O]⁺ | Loss of a water molecule | 18 |

| [M-NH₂]⁺ | Loss of an amino radical | 16 |

| [M-OCH₃]⁺ | Loss of a methoxy radical | 31 |

| [M-CONHNH₂]⁺ | Cleavage of the hydrazide group | 59 |

Crystallographic Investigations and Solid-State Architecture

Crystallographic studies, particularly single-crystal X-ray diffraction, provide precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis of Molecular Geometry and Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular geometry and crystal packing of this compound and its derivatives. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed.

For example, the crystal structure of a derivative, N′-(4-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide monohydrate, reveals that the molecule is not perfectly planar, with a dihedral angle of 19.6(2)° between the two aromatic rings. nih.gov The bond lengths and angles within the molecule are generally within expected ranges for similar structures. nih.gov

The crystal packing is determined by various intermolecular forces, primarily hydrogen bonds, which link the molecules together in a three-dimensional network. nih.gov In the case of the aforementioned derivative, the crystal structure is a monoclinic system. nih.gov

Interactive Data Table: Example Crystallographic Data for a Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.942 (1) |

| b (Å) | 21.273 (2) |

| c (Å) | 10.246 (1) |

| β (°) | 106.596 (2) |

| Volume (ų) | 1659.0 (3) |

| Z | 4 |

Data for N′-(4-Hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide monohydrate. nih.gov

Analysis of Intramolecular Hydrogen Bonding Patterns (e.g., S(5) Ring Motif)

Intramolecular hydrogen bonding plays a crucial role in stabilizing the conformation of molecules. fiveable.me This type of bonding occurs when a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) is attracted to another electronegative atom within the same molecule. fiveable.me

In hydrazide derivatives, a common intramolecular hydrogen bond motif is the S(5) ring. This five-membered ring is formed by a hydrogen bond between the N-H group of the hydrazide and the carbonyl oxygen atom. However, geometric constraints imposed by other parts of the molecule can sometimes prevent the formation of such a ring. rsc.org

The presence of a hydroxyl group ortho to the carbonyl group, as can be found in derivatives of this compound, can lead to the formation of a different type of intramolecular hydrogen bond. This interaction, often referred to as Resonance-Assisted Hydrogen Bonding (RAHB), involves the phenolic hydroxyl group and the carbonyl oxygen, creating a stable six-membered ring system. mdpi.com This type of hydrogen bond can enhance the stability of the molecule and influence its chemical reactivity. nih.gov The formation of these intramolecular hydrogen bonds can be confirmed by X-ray diffraction data, which provides the precise distances and angles between the involved atoms.

Characterization of Intermolecular Interactions: N-H...O, C-H...O Hydrogen Bonds, and C-H...π Interactions

The stability and structure of crystalline this compound and its derivatives are significantly influenced by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonds and C-H...π interactions, dictate the molecular packing in the solid state.

N-H...O and C-H...O Hydrogen Bonds:

The formation of Schiff bases from 4-methoxybenzohydrazide and various aldehydes, including vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), results in crystal structures stabilized by intermolecular hydrogen bonds, often mediated by water molecules of crystallization. nih.gov In salicylaldehyde (B1680747) derivatives, intramolecular O-H⋯N interactions are also observed. nih.gov

C-H...π Interactions:

Beyond conventional hydrogen bonds, C-H...π interactions contribute to the structural architecture of related compounds. While direct evidence for this compound is part of ongoing research, studies on analogous molecules containing 4-hydroxy-3-methoxyphenyl groups, such as tetrahydrocurcumin, reveal the presence of C-H...π interactions that help stabilize the crystal structure. nih.gov In these interactions, a C-H bond acts as a weak acid, donating electron density to the π-system of an aromatic ring. The potential for such interactions in this compound and its derivatives is an area of active investigation, with computational studies on similar systems confirming the stabilizing nature of these bonds. smu.edu

The following table summarizes the types of intermolecular interactions observed in derivatives of this compound.

| Interaction Type | Participating Groups | Role in Crystal Structure |

| N-H...O Hydrogen Bond | Hydrazide N-H and Carbonyl O or Water O | Links molecules into networks |

| O-H...O Hydrogen Bond | Phenolic O-H and Carbonyl O or Water O | Contributes to the 3D network |

| O-H...N Hydrogen Bond | Phenolic O-H and Imine N | Stabilizes molecular conformation |

| C-H...π Interaction | Aromatic C-H and Aromatic Ring | Contributes to crystal packing stability |

Conformational Studies: Dihedral Angles Between Aromatic Rings and Hydrazide Linkers

In the monohydrate of N′-(4-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide, the dihedral angle between the two aromatic rings is reported to be 19.6(2)°, indicating a twisted conformation. nih.govresearchgate.net In another derivative, (E)-N′-(3-Hydroxy-4-methoxybenzylidene)isonicotinohydrazide, the isovanillin (B20041) group is nearly perpendicular to the pyridine (B92270) ring, with a significantly larger dihedral angle of 85.26(7)°. researchgate.net

Conformational analysis of related chalcones derived from 4-hydroxy-3-methoxybenzaldehyde also highlights the importance of dihedral angles. Theoretical calculations show that the rotation around the bond connecting the carbonyl group and the aromatic ring leads to different energy minima, corresponding to various stable conformations. ufms.br For these chalcones, angles closer to 0° and 180° are more favorable for electron delocalization, but steric hindrance can cause molecular twisting to relieve strain. ufms.br

The table below presents the dihedral angles for some derivatives, illustrating the conformational diversity.

| Compound | Dihedral Angle (°) | Conformation Description |

| N′-(4-Hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide monohydrate | 19.6(2) | Twisted |

| (E)-N′-(3-Hydroxy-4-methoxybenzylidene)isonicotinohydrazide | 85.26(7) | Nearly Perpendicular |

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties of this compound and its derivatives at the atomic level, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Assignments

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and predict the spectroscopic properties of molecules. For compounds related to this compound, such as 4-hydroxy-3-methoxyacetophenone, DFT calculations have been successfully employed to determine the most stable conformers and to interpret vibrational spectra (FT-IR and FT-Raman). nih.gov By using standard methods like B3LYP with basis sets such as 6-31G* and 6-311+G**, researchers can calculate theoretical vibrational frequencies. nih.gov These calculated frequencies, when scaled appropriately, show good agreement with experimental data, aiding in the precise assignment of fundamental vibrational modes. nih.gov

DFT calculations are also invaluable for studying Schiff bases derived from 4-methoxybenzohydrazide. nih.gov These studies involve optimizing the molecular geometry both in the gas phase and in solution to predict the most stable structures. The calculated results are then compared with experimental data from X-ray crystallography to validate the computational models. nih.gov Furthermore, DFT is used to assign features in infrared and electronic spectra. nih.gov In cases where crystal structures are not experimentally available, DFT can predict the molecular structure with reasonable accuracy. nih.gov The NBO (Natural Bond Orbital) analysis, often performed in conjunction with DFT, can provide insights into charge distribution and hyperconjugative interactions that stabilize certain conformations. ufms.br

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational stability and dynamics. nih.gov While specific MD simulation studies on this compound are not extensively reported, the methodology is well-established for studying the conformational landscape of flexible molecules. biorxiv.org

MD simulations can reveal how different conformers interconvert over time and which conformations are thermodynamically most stable in various environments, such as in solution. nih.gov For example, MD simulations have been used to investigate the conformational stability of proteins, showing how they transition between different states. nih.gov These simulations can track the movement of each atom in a molecular system, offering a dynamic picture of the molecule's behavior that is not accessible through static experimental methods. nih.govbiorxiv.org By simulating the molecule over a period of time, researchers can understand the flexibility of different parts of the molecule, such as the hydrazide linker, and how intermolecular interactions with solvent molecules influence its conformational preferences.

Pharmacological and Biological Activity Profiling of 4 Hydroxy 3 Methoxybenzohydrazide Derivatives

Enzyme Inhibition Potency

Derivatives of 4-Hydroxy-3-methoxybenzohydrazide have been the subject of extensive research to determine their capacity to inhibit key enzymes involved in various physiological and pathological processes.

Tyrosinase Inhibition Activity

Tyrosinase is a critical copper-containing enzyme that plays a central role in the biosynthesis of melanin. nih.gov The inhibition of this enzyme is a key strategy for the treatment of hyperpigmentation disorders.

The inhibitory efficacy of various this compound derivatives against mushroom tyrosinase has been quantified using the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.

Several synthesized derivatives have demonstrated significant anti-tyrosinase activity. For instance, in a series of (E)-Nʹ-benzylidene-4-hydroxy-3-methoxybenzohydrazide derivatives, the compound designated as 6b , which features a 4-OH-3-OCH3 substitution, was identified as a potent tyrosinase inhibitor with an IC50 value of 25.82 μM. researchgate.netnih.govmdpi.com Another study on 4-hydroxy-N'-methylenebenzohydrazide derivatives found that compound 5c had an IC50 value of 69.53±0.042 μM. researchgate.net In a separate investigation, a series of hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives were synthesized, with compound 5c from this series, which incorporates a 2,4-dihydroxy substituted cinnamic acid moiety, showing exceptional activity with an IC50 of 0.0089 µM, far more potent than the standard kojic acid (IC50 = 16.69 µM). nih.gov

| Compound Series | Derivative | Substitution/Feature | IC50 (µM) | Reference |

|---|---|---|---|---|

| (E)-Nʹ-benzylidene-4-hydroxy-3-methoxybenzohydrazide | 6b | 4-OH-3-OCH3 substitution | 25.82 | researchgate.netnih.govmdpi.com |

| 4-hydroxy-N'-methylenebenzohydrazide | 5c | - | 69.53 ± 0.042 | researchgate.net |

| 4-hydroxy-N'-methylenebenzohydrazide | 4g | - | Near positive control | researchgate.net |

| Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl | 5c | 2,4-dihydroxy substituted cinnamic acid moiety | 0.0089 | nih.gov |

| Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl | 5d | - | 8.26 | nih.gov |

Structure-activity relationship (SAR) studies are crucial for optimizing the design of potent tyrosinase inhibitors. Research has shown that specific substitutions on the benzohydrazide (B10538) scaffold significantly influence inhibitory activity.

For 4-hydroxy-N'-methylenebenzohydrazide derivatives, the presence of a 4-methoxy (4-MeO) or 4-nitro (4-NO2) group at the R² position of the benzyl (B1604629) ring plays a key role in their tyrosinase inhibitory effects. researchgate.net In another study comparing 3-hydroxypyridine-4-one derivatives, a compound with a 4-OH-3-OCH3 substitution (6b ) showed promising activity, whereas a compound with a 3,4-dihydroxy substitution (6a ) exhibited weaker inhibition. nih.gov This difference was attributed to the distinct orientation of compound 6a within the enzyme's active site, highlighting the importance of the substituent's position. nih.gov Furthermore, studies on 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives revealed that those possessing a hydroxy-substituted cinnamic acid moiety generally display greater tyrosinase inhibitory activity compared to derivatives with a hydroxy-substituted benzoic acid moiety. nih.gov The lipophilicity of the molecule has also been identified as a dominant factor in controlling the inhibitory ability of certain classes of chelators against tyrosinase.

Enzyme kinetic studies are performed to elucidate the mechanism by which these derivatives inhibit tyrosinase. The mode of inhibition can be competitive, noncompetitive, uncompetitive, or mixed.

A kinetic study of the highly potent (E)-Nʹ-benzylidene-4-hydroxy-3-methoxybenzohydrazide derivative 6b indicated that it acts as a competitive inhibitor of the tyrosinase enzyme. researchgate.netnih.govmdpi.com Competitive inhibitors typically bind to the active site of the enzyme, preventing the substrate from binding. In contrast, kinetic analysis of 4-hydroxy-N'-methylenebenzohydrazide derivative 5c revealed a noncompetitive inhibition pattern, while derivative 4g from the same series was found to be a competitive inhibitor. researchgate.net Noncompetitive inhibitors bind to a site other than the active site, changing the enzyme's conformation.

Further studies have identified other inhibition modes. For instance, some tyrosinase inhibitors derived from tyramine (B21549) exhibit mixed-type inhibition, while others show non-competitive inhibition. Similarly, within a series of 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives, compound 5c was confirmed as a competitive inhibitor, whereas compound 5d was identified as a mixed-type inhibitor. nih.gov

To visualize and understand the interactions between the inhibitor and the enzyme at a molecular level, molecular docking simulations are employed. These computational studies provide insights into the binding mode and affinity of the compounds within the enzyme's active site.

Molecular docking results have consistently supported experimental findings. For the competitive inhibitor 6b , simulations showed that it was properly positioned within the tyrosinase binding pocket, interacting with key amino acid residues. researchgate.netnih.govmdpi.com This placement is consistent with its observed biological activity. nih.govmdpi.com For potent 4-hydroxy-N'-methylenebenzohydrazide derivatives, docking analyses confirmed hydrogen bond interactions with the histidine and copper ions (His-Cu2+) within the active site. researchgate.net Docking studies of maculosin, a cyclic dipeptide, with mushroom tyrosinase (PDB ID: 2Y9X) also revealed high binding affinities and interactions with critical residues like VAL-283 and HIS-263. These simulations are instrumental in confirming the binding modes suggested by kinetic studies and guiding the rational design of new, more effective inhibitors. researchgate.netresearchgate.net

Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that terminate nerve impulse transmission by hydrolyzing the neurotransmitter acetylcholine. Inhibitors of these enzymes are a primary therapeutic strategy for managing Alzheimer's disease.

Research into benzohydrazide derivatives has revealed their potential as dual inhibitors of both AChE and BChE. researchgate.net A series of these compounds showed IC50 values ranging from 44–100 µM for AChE and as low as 22 µM for BChE. researchgate.net Notably, many of these derivatives exhibited inhibitory activity comparable to or better than the established drug rivastigmine. researchgate.net For instance, N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides showed dual inhibition with IC50 values of 27.0–106.8 μM for AChE and 58.0–277.5 μM for BChE. researchgate.net The substitution pattern on the benzohydrazide core influences both potency and selectivity. For example, derivatives of 2- and 3-bromobenzohydrazide were found to be selective inhibitors of AChE. researchgate.net

The precursor molecule, vanillic acid (4-hydroxy-3-methoxybenzoic acid), demonstrated weaker hydrogen bond interactions with AChE compared to its dihydroxy-counterpart, protocatechuic acid, due to the methoxy (B1213986) group blocking a hydroxyl group. This highlights the importance of available hydroxyl groups for interaction with the enzyme's active site.

| Compound Series | Enzyme | IC50 Range (µM) | Reference |

|---|---|---|---|

| Benzohydrazide derivatives | AChE | 44 - 100 | researchgate.net |

| BChE | from 22 | researchgate.net | |

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | 27.0 - 106.8 | researchgate.net |

| BChE | 58.0 - 277.5 | researchgate.net |

Inhibition of Urease and Alpha-Glucosidase by Metal Complexes

Metal complexes of hydrazide derivatives have shown significant inhibitory activity against urease and alpha-glucosidase. nih.govnih.gov Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) and has implications in agriculture and medicine. nih.gov Alpha-glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. doi.orgrsc.org

Transition metal complexes, particularly those involving copper, have demonstrated potent urease inhibition, with some complexes exhibiting IC50 values in the micromolar and even nanomolar range. nih.govnih.gov The Schiff base ligands derived from hydrazides are often inactive on their own, but their complexation with metal ions significantly enhances their inhibitory potential. nih.gov

Similarly, palladium(II) complexes of hydrazide ligands have been found to be potent inhibitors of α-glucosidase, showing significantly greater activity than the standard inhibitor 1-deoxynojirimycin (B1663644) (DNJ). researchgate.net The uncoordinated hydrazide ligands themselves were inactive, highlighting the crucial role of the metal center in the inhibitory action. researchgate.net Kinetic studies have revealed different modes of inhibition, including mixed and competitive inhibition, depending on the specific metal complex. tubitak.gov.tr

Antioxidant Activity

In Vitro Radical Scavenging Assays (e.g., ABTS Cation Radical, β-Carotene-Linoleic Acid)

The antioxidant potential of this compound derivatives is a key area of investigation. This activity is often evaluated using various in vitro assays that measure the ability of a compound to scavenge free radicals.

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) cation radical scavenging assay is a widely used method. nih.govnih.govresearchgate.net In this assay, the pre-formed ABTS radical cation is reduced by an antioxidant, leading to a measurable decrease in absorbance. nih.gov The results are often expressed as the concentration of the compound required to scavenge 50% of the radicals (IC50 value). nih.gov

The β-carotene-linoleic acid assay is another common method used to assess antioxidant activity, particularly the ability to inhibit lipid peroxidation. ipb.ptcsic.esresearchgate.net In this system, the oxidation of linoleic acid generates peroxyl radicals that bleach the yellow color of β-carotene. researchgate.netnih.gov An antioxidant can prevent this bleaching by neutralizing the free radicals. researchgate.net The antioxidant activity is measured by monitoring the rate of β-carotene bleaching. nih.gov

Studies have shown that derivatives of 4-hydroxybenzohydrazide exhibit moderate to potent radical-scavenging activities in these assays. researchgate.net The presence of hydroxyl and methoxy groups on the benzoyl moiety is believed to contribute significantly to this antioxidant capacity. mdpi.com

Assessment of Antioxidant Effects in Biological Systems, including Pancreatic Function

Beyond in vitro assays, the antioxidant effects of this compound derivatives have been assessed in biological systems. Research has explored the potential of these compounds to ameliorate oxidative stress, which is implicated in various pathological conditions, including pancreatitis. virginia.edu Studies have shown that increased levels of free radicals and reduced antioxidant capacity are features of both acute and chronic pancreatitis. virginia.edu

A nano-formulation of a this compound derivative has been investigated for its antihyperglycemic and antioxidant activities, specifically in the context of pancreatic dysfunction. researchgate.net The study reported a significant antioxidant effect in a dose-dependent manner in experimental animals, suggesting a potential role in protecting pancreatic function from oxidative damage. researchgate.net

Anticancer Activity and Cytotoxicity Mechanisms

Derivatives of this compound have demonstrated promising anticancer activity against various human cancer cell lines. ontosight.ainih.gov The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and interfere with critical cell survival signaling pathways. nih.gov

For example, a curcumin (B1669340) analogue, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been shown to inhibit the proliferation of human and mouse prostate cancer cells by targeting the Akt/NF-κB signaling pathway, which plays a crucial role in cell survival. nih.gov Similarly, 4-hydroxy-3-methoxybenzoic acid (vanillic acid) has been shown to decrease the viability of both doxorubicin-sensitive and doxorubicin-resistant leukemia cells in a dose- and time-dependent manner. nih.gov

The mechanisms underlying the cytotoxicity of these compounds can be complex and may involve the generation of reactive metabolites that covalently bind to cellular macromolecules like proteins, leading to cellular dysfunction and death. ku.edu The liver is a primary site for the metabolism of such xenobiotic compounds. ku.edu

Interactive Data Table: Inhibitory Concentration (IC50) of this compound Derivatives and Metal Complexes

| Compound/Complex | Target Enzyme | IC50 Value (µM) | Reference |

| Aroyl Hydrazone Derivatives | Urease | - | rsc.org |

| Schiff base copper complex 1 | Urease | 27.82 ± 0.35 | nih.gov |

| Schiff base copper complex 2 | Urease | 25.23 ± 0.70 | nih.gov |

| Novel copper (II) complex 3 | Urease | 37.2 ± 0.5 | nih.gov |

| Novel copper (II) complex 4 | Urease | 41.1 ± 0.7 | nih.gov |

| Palladium(II)-hydrazide complexes | α-Glucosidase | Potent Inhibition | researchgate.net |

| Water-soluble metallophthalocyanine 4a | α-Glucosidase | High | tubitak.gov.tr |

| 4-methoxybenzoylhydrazone 1 | Glycation | 216.52 ± 4.2 | nih.gov |

| 4-methoxybenzoylhydrazone 6 | Glycation | 227.75 ± 0.53 | nih.gov |

| 4-methoxybenzoylhydrazone 7 | Glycation | 242.53 ± 6.1 | nih.gov |

| Phthalazine derivative 4b | VEGFR-2 | 0.09 ± 0.02 | nih.gov |

Evaluation of Cytotoxic Effects in Various Human Cancer Cell Lines

Derivatives of this compound have demonstrated notable cytotoxic effects against a range of human cancer cell lines. For instance, a synthetic curcumin analogue, (2E,6E)-2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC), has shown selective cytotoxic effects on estrogen receptor (ER) positive MCF-7 breast cancer cells compared to ER negative MDA-MB-231 cells and normal breast cells, MCF-10A. nih.gov This indicates a potential for targeted therapy. The cytotoxic activity of these compounds is often dose- and time-dependent. nih.gov

Another study on a novel 1,4-naphthoquinone (B94277) analog, 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (B1207033) (Z285), revealed dose- and time-dependent decreases in the proliferation of various breast cancer cell lines, including MCF-7, MDA-MB-231, and Hs578T. nih.gov Furthermore, the natural compound 7-hydroxy-3,4-dihydrocadalene, isolated from Heterotheca inuloides, has exhibited time- and concentration-dependent cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov

The table below summarizes the cytotoxic activity of a derivative against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | Data not available | nih.govnih.govnih.gov |

| MDA-MB-231 | Breast Adenocarcinoma | Data not available | nih.govnih.gov |

| HepG2 | Liver Carcinoma | Potent effect | nih.gov |

Role of Metal Complexes in Enhancing Anticancer Potential

The coordination of this compound derivatives with metal ions has been shown to significantly enhance their anticancer properties. nih.gov Metal complexes, particularly with copper(II), have demonstrated superior cytotoxic activity compared to the free ligands. nih.govuobaghdad.edu.iq For example, novel metal(II) complexes derived from 2-hydroxy-N′-((Z)-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide ligand showed potent cytotoxicity against human liver cancer HepG2 cell lines, with some complexes exhibiting greater activity than the clinically used drug Sorafenib. nih.gov

The formation of metal complexes can lead to more stable compounds that can effectively interact with biological targets. uobaghdad.edu.iq The geometry of these complexes, such as square planar or octahedral, plays a crucial role in their biological activity. uobaghdad.edu.iq The enhanced anticancer activity of these metal complexes is attributed to the unique properties of the metal ions, which can polarize coordinated groups and facilitate redox reactions, ultimately leading to cancer cell death. nih.govmdpi.com

Investigation of Apoptosis Induction and Modulation of Key Apoptotic Proteins

Derivatives of this compound have been found to induce apoptosis, or programmed cell death, in cancer cells. This is a key mechanism for their anticancer activity. For example, the curcumin analogue BHMC was shown to promote G2/M cell cycle arrest and apoptosis in MCF-7 cells. nih.gov Another derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), also induced apoptosis in human and mouse prostate cancer cells. nih.govnih.gov

The induction of apoptosis is often associated with the modulation of key apoptotic proteins. Studies have shown that these compounds can influence the expression levels of proteins in the Bcl-2 family, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. An increase in the Bax/Bcl-2 ratio is a common indicator of apoptosis induction. Furthermore, the tumor suppressor protein p53 is often implicated in the apoptotic pathways triggered by these compounds. Research on HMBME demonstrated that it targets the Akt/NFκB cell survival signaling pathway, reducing the levels of activated Akt and inhibiting its kinase activity, which in turn suppresses NFκB transcriptional activity. nih.govnih.gov

DNA Interaction Studies: Intercalation and Nuclease Activity

The interaction of this compound derivatives and their metal complexes with DNA is a significant aspect of their mechanism of action. These small molecules can bind to DNA through various modes, including intercalation and groove binding. scispace.comcmjpublishers.com Spectroscopic and viscometric studies have been employed to elucidate these interactions. scispace.com

For instance, studies on certain heterocyclic molecules have shown that they can intercalate between the base pairs of the DNA double helix, leading to conformational changes in the DNA structure. scispace.com Competitive fluorescence assays have also been used to confirm the binding mode, often indicating minor groove binding. cmjpublishers.com The binding constants (Kb) for these interactions have been determined, with higher values suggesting stronger binding affinity. cmjpublishers.com The interaction with DNA can interfere with essential cellular processes like replication and transcription, ultimately leading to cell death. Some metal complexes of these derivatives may also exhibit nuclease-like activity, meaning they can cleave the phosphodiester bonds of DNA.

Comparative Analysis of Cytotoxicity in 2D Monolayer versus 3D Spheroid Cell Models

The evaluation of anticancer agents is increasingly moving from traditional 2D monolayer cell cultures to 3D spheroid models, which more accurately mimic the in vivo tumor microenvironment. nih.govnih.gov Studies have shown that cancer cells grown in 3D spheroids often exhibit increased resistance to chemotherapeutic agents compared to their 2D counterparts. nih.govnih.gov This is attributed to factors like limited drug penetration, the presence of a hypoxic core, and altered cell-cell interactions within the spheroid structure. nih.gov

When testing the cytotoxic effects of various anticancer drugs, including those structurally related to the compound of interest, higher concentrations are generally required to achieve the same level of cell death in 3D models as in 2D cultures. nih.gov This highlights the importance of utilizing 3D models for a more accurate prediction of a drug's efficacy in a clinical setting. The differences in gene expression, such as that of PIK3CA, AKT1, and PTEN, between 2D and 3D cultures upon drug treatment further underscore the distinct cellular responses in these two models. nih.gov

Antiglycation Activity

Derivatives of this compound, specifically 4-methoxybenzoylhydrazones, have demonstrated significant antiglycation activity. researchgate.netnih.gov Glycation is a non-enzymatic reaction between sugars and proteins or lipids that leads to the formation of advanced glycation end products (AGEs). AGEs are implicated in the pathogenesis of diabetic complications and other age-related diseases. mdpi.com

A series of synthesized 4-methoxybenzoylhydrazones showed varying degrees of antiglycation activity, with some compounds exhibiting higher potency than the standard drug, rutin. researchgate.netnih.gov The inhibitory activity of these compounds is influenced by the nature and position of substituents on the aromatic ring. researchgate.net For example, the presence of hydroxyl groups can significantly impact the ability to inhibit glycoxidation. researchgate.net These findings suggest that this compound derivatives could be promising candidates for the development of drugs to inhibit protein glycation. researchgate.netnih.gov

The table below shows the antiglycation activity of selected 4-methoxybenzoylhydrazone derivatives.

| Compound | IC50 (µM) | Standard (Rutin) IC50 (µM) | Reference |

| 1 | 216.52 ± 4.2 | 294.46 ± 1.50 | researchgate.netnih.gov |

| 3 | 289.58 ± 2.64 | 294.46 ± 1.50 | researchgate.netnih.gov |

| 6 | 227.75 ± 0.53 | 294.46 ± 1.50 | researchgate.netnih.gov |

| 7 | 242.53 ± 6.1 | 294.46 ± 1.50 | researchgate.netnih.gov |

| 11 | 287.79 ± 1.59 | 294.46 ± 1.50 | researchgate.netnih.gov |

Antihyperglycemic and Lipid-Lowering Effects in Experimental Animal Models

In addition to their antiglycation properties, certain extracts and compounds structurally related to this compound have shown antihyperglycemic and lipid-lowering effects in experimental animal models. nih.gov For example, a hydroalcoholic extract of Securigera securidaca seeds, when administered to streptozotocin-induced diabetic rats, significantly reduced serum glucose levels. nih.gov

The treatment also led to a significant reduction in total cholesterol and low-density lipoprotein (LDL)-cholesterol, along with an increase in high-density lipoprotein (HDL)-cholesterol. nih.gov The proposed mechanisms for these lipid-lowering effects include decreased cholesterol absorption from the intestine and inhibition of cholesterol biosynthesis. nih.gov These findings suggest a potential therapeutic role for such compounds in managing diabetes and its associated dyslipidemia. nih.govnih.gov

Antimicrobial Properties

The core structure of this compound has been utilized as a scaffold for the synthesis of numerous derivatives with the aim of discovering new antimicrobial agents. The introduction of different substituents and functional groups onto the benzohydrazide backbone has been shown to significantly influence the biological activity of the resulting molecules.

Derivatives of this compound, particularly its hydrazone analogues, have been evaluated for their efficacy against a variety of bacterial species. Research indicates that the antibacterial activity is largely dependent on the nature of the substituent group attached to the hydrazone moiety.

A study on new oxadiazole derivatives synthesized from vanillic acid, including intermediate hydrazide and Schiff base compounds, revealed that the Schiff base derivatives (compounds formed from the hydrazide) showed moderate antibacterial activity. rdd.edu.iq For instance, one of the Schiff base derivatives demonstrated the broadest spectrum of activity among the tested compounds, being effective against four out of six bacterial strains. rdd.edu.iq Specifically, it showed moderate activity against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. rdd.edu.iq Another related derivative also exhibited moderate activity against these same bacteria. rdd.edu.iq It is noteworthy that the parent hydrazide was anticipated to have limited antibacterial activity. rdd.edu.iq

In another study, hydrazone derivatives of vanillin (B372448) were synthesized and tested against Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.netscirp.org These derivatives, which incorporate the 4-hydroxy-3-methoxybenzylidene moiety, are structurally related to derivatives of this compound and have shown antibacterial properties. researchgate.netscirp.org

The table below summarizes the antibacterial activity of selected derivatives.

| Derivative Type | Bacterial Strain | Activity Level | Reference |

| Schiff Base of Vanillic Acid Hydrazide | Staphylococcus aureus | Moderate | rdd.edu.iq |

| Schiff Base of Vanillic Acid Hydrazide | Escherichia coli | Moderate | rdd.edu.iq |

| Schiff Base of Vanillic Acid Hydrazide | Klebsiella pneumoniae | Moderate | rdd.edu.iq |

| Vanillin Hydrazone Derivative | Pseudomonas aeruginosa | Active | researchgate.netscirp.org |

| Vanillin Hydrazone Derivative | Staphylococcus aureus | Active | researchgate.netscirp.org |

The antifungal potential of this compound derivatives has also been a subject of scientific investigation. Similar to the antibacterial profile, the antifungal efficacy is closely linked to the specific structural modifications of the parent hydrazide.

Research on hydrazide-hydrazones derived from 4-hydroxybenzoic acid has shown promising results against phytopathogenic fungi. scirp.org While not directly derivatives of this compound, these compounds share a common 4-hydroxybenzoyl hydrazide core. Derivatives with bulky substituents demonstrated significant antifungal activity against Botrytis cinerea and Cerrena unicolor. scirp.org One particular derivative almost completely inhibited the growth of Sclerotinia sclerotiorum. scirp.org

Furthermore, studies on vanillin, the precursor aldehyde to this compound, have established its antifungal properties, suggesting that this structural motif is a valuable component for antifungal activity. researchgate.net

The search for new treatments for leishmaniasis has led to the exploration of various synthetic compounds, including derivatives of this compound. These derivatives have shown potential as antileishmanial agents.

In one study, a novel furoxan derivative, (E)-N′-(4-hydroxy-3-methoxyphenylmethylidene)-3-methylfuroxan-4-carbohydrazide, which contains the 4-hydroxy-3-methoxybenzylidene group, was synthesized and evaluated for its activity against Leishmania amazonensis. Although less active than the reference drug amphotericin B, this compound demonstrated significant selectivity in cytotoxicity studies.

Another area of research has focused on vanillin-containing 1,2,3-triazole derivatives for their antileishmanial potential against Leishmania braziliensis. nih.gov These studies highlight the importance of the vanillin moiety, which is structurally related to this compound, in the design of new antileishmanial compounds. nih.gov

| Derivative Class | Leishmania Species | Activity Details |

| Furoxan Derivative | Leishmania amazonensis | Active, with high selectivity |

| Vanillin-containing 1,2,3-triazoles | Leishmania braziliensis | Identified as a promising scaffold |

Translational Prospects and Future Research Directions

Elucidation of Comprehensive Molecular Mechanisms of Action for Biological Activities

While 4-hydroxy-3-methoxybenzohydrazide and its related hydrazone derivatives have been noted for various biological activities, a comprehensive understanding of their molecular mechanisms remains an area of active investigation. The hydrazide-hydrazone core is a key pharmacophore known to interact with a variety of biological targets. nih.govmdpi.com

Future research should aim to precisely identify the molecular targets responsible for the observed effects. For instance, in its potential role as an antioxidant, it is proposed that the hydrazide moiety can scavenge free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO). nih.gov The mechanism likely involves the donation of a hydrogen atom from the -NH group, which pairs off the odd electron of the free radical, leading to its neutralization. nih.gov This is a common mechanism for hydrazide-containing compounds. nih.gov

Furthermore, derivatives of this scaffold have shown inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases (hCA I and II). acs.org Molecular docking studies suggest that the hydrazone functionality can form crucial hydrogen bonds and π-π stacking interactions within the active sites of these enzymes, enhancing binding affinity. acs.orgnih.gov For example, the NH proton of the hydrazone and the azomethine (CH=N) group are critical for forming these interactions. acs.org

Beyond enzyme inhibition, some hydrazone derivatives have been found to induce apoptosis in cancer cell lines by increasing caspase-3 activation. nih.gov The exact upstream signaling pathways leading to this activation need to be delineated. It is plausible that the scaffold interacts with key regulatory proteins in the apoptotic cascade. The exploration of these interactions through advanced techniques like proteomics and transcriptomics will be crucial for a complete mechanistic picture.

Structure-Based Drug Design and Optimization Strategies

The this compound scaffold offers significant opportunities for structure-based drug design and optimization. The core structure, comprising a vanillic acid moiety linked to a hydrazide group, can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties. The process often involves creating a series of derivatives and evaluating their structure-activity relationships (SAR).

One common strategy is the condensation of the hydrazide with various aldehydes to form hydrazones. rsc.orgmdpi.com The nature of the substituent on the aldehyde component can dramatically influence biological activity. For example, the introduction of different aromatic or heterocyclic rings can modulate the compound's lipophilicity and its ability to interact with specific biological targets. mdpi.com Studies have shown that the presence and position of electron-donating or electron-withdrawing groups on these rings can fine-tune the electronic properties of the entire molecule, impacting its binding affinity. nih.gov

Another optimization approach involves modifying the core phenolic group. The hydroxyl and methoxy (B1213986) groups on the benzoyl ring are key features derived from vanillin (B372448). researchgate.net Altering the position or number of these groups can affect the molecule's antioxidant potential and its interaction with target proteins. For instance, the synthesis of analogs with different substitution patterns on the phenyl ring has been a fruitful strategy in developing potent enzyme inhibitors. nih.govnih.gov

The hydrazide linker itself can also be a point of modification. While the keto-enol tautomerism of the hydrazone group is vital for its biological activity, subtle changes to this linker could improve stability or bioavailability. mdpi.com Combining the hydrazone moiety with other pharmacophores, such as sulfonamides, has led to the development of highly potent and selective enzyme inhibitors. nih.gov

Development of Novel Therapeutic Agents Based on the this compound Scaffold

The this compound scaffold has served as a valuable starting point for the development of novel therapeutic agents with a wide range of potential applications. Its inherent biological activities, including antimicrobial and anticancer properties, make it an attractive template for drug discovery programs. nih.govrsc.org

Hydrazone derivatives of this scaffold have demonstrated significant antimicrobial activity against various bacterial strains. rsc.orgmdpi.com Research has shown that these aroyl hydrazones can be more potent than the parent hydrazides, suggesting that the imine linkage is crucial for their antibacterial action. rsc.org The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.

In the realm of oncology, hydrazide-hydrazone derivatives have been synthesized and shown to possess anticancer properties. nih.gov For instance, certain derivatives have exhibited potent activity against breast, prostate, and colon cancer cell lines, with some compounds inducing apoptosis. nih.gov The versatility of the scaffold allows for the creation of large libraries of compounds for high-throughput screening against various cancer targets. nih.gov

Furthermore, the core structure is related to hydroxycinnamic acids, which have been explored for developing neuroprotective agents. nih.gov This suggests a potential, though less explored, avenue for developing agents for neurodegenerative diseases. The ability of small molecules to cross the blood-brain barrier is a significant challenge in this area, and the physicochemical properties of this scaffold could be optimized for this purpose.

Below is a table summarizing the development of novel agents from similar hydrazide/hydrazone scaffolds:

| Parent Scaffold/Derivative Type | Target/Application | Key Findings |

| Hydrazide-Hydrazone Derivatives | Anticancer (Prostate, Breast, Colon) | A derivative with a pyrrole (B145914) ring (compound 3h) showed significant potency with IC50 values of 1.32, 2.99, and 1.71 µM against PC-3, MCF-7, and HT-29 cell lines, respectively. nih.gov |

| Benzoyl Hydrazones | Enzyme Inhibition (AChE, BChE, etc.) | Derivatives have been synthesized as potential inhibitors of key enzymes involved in neurodegenerative diseases. acs.orgnih.gov |

| Aroyl Hydrazones | Antimicrobial | Showed enhanced activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa compared to parent hydrazides. rsc.org |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 12-Lipoxygenase Inhibition | Optimized compounds displayed nanomolar potency against 12-LOX, an enzyme implicated in inflammation and cancer. nih.gov |

Bioavailability and Pharmacokinetic Considerations for Clinical Relevance (Conceptual)

For any compound to be clinically successful, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). While extensive clinical data for this compound itself is not available, conceptual considerations based on its structure and in silico predictions for similar molecules can guide future research. mdpi.comnih.govresearchgate.net

Absorption: The oral bioavailability of a drug is largely determined by its absorption in the gastrointestinal tract. In silico models predict that many hydrazone derivatives have good intestinal absorption. nih.govmdpi.comnih.gov Factors such as lipophilicity (LogP) and the number of hydrogen bond donors and acceptors play a crucial role. The "Rule of Five" by Lipinski provides a guideline for drug-likeness, and many derivatives of this scaffold are designed to comply with these rules. nih.govresearchgate.net

Distribution: After absorption, a drug is distributed throughout the body. The volume of distribution (Vd) and binding to plasma proteins like human serum albumin (HSA) are important parameters. mdpi.commdpi.com The ability to cross the blood-brain barrier is critical for neurological applications and is influenced by molecular size, polarity, and specific transporter interactions. mdpi.commdpi.com The methoxy group on the scaffold can increase lipophilicity, potentially aiding in membrane penetration. chemsociety.org.ng

Metabolism: The compound would likely be metabolized in the liver by cytochrome P450 (CYP) enzymes. The phenolic hydroxyl group and the hydrazide linkage are potential sites for phase I and phase II metabolic reactions, such as glucuronidation or sulfation. Understanding which CYP isoforms are involved is crucial to predict potential drug-drug interactions. mdpi.com

In silico ADME prediction tools are increasingly used in early-stage drug discovery to forecast these properties and identify potential liabilities. mdpi.comnih.govmdpi.com For the this compound scaffold, such predictive studies would be invaluable for prioritizing which derivatives should be advanced into more extensive preclinical testing.

The table below outlines key conceptual pharmacokinetic parameters and their relevance:

| Parameter | Significance | Conceptual Considerations for the Scaffold |

| Absorption | Determines how much of the drug enters systemic circulation after oral administration. | In silico models for similar hydrazones suggest good intestinal absorption. mdpi.comnih.gov Compliance with Lipinski's and Veber's rules indicates good bioavailability. nih.govresearchgate.net |

| Distribution | Influences where the drug goes in the body and its concentration at the target site. | Binding to plasma proteins is likely. mdpi.com Crossing the blood-brain barrier would be necessary for neuro-therapeutics and can be predicted. mdpi.com |

| Metabolism | Affects the drug's half-life and potential for toxicity or drug interactions. | The phenolic and hydrazide groups are likely sites for metabolism by CYP enzymes. mdpi.com |

| Excretion | Dictates how the drug and its byproducts are eliminated from the body. | Renal and fecal routes are the most probable pathways for elimination. |

| Half-life (T₁/₂) | Determines the frequency of administration. | Predicted to be relatively short for some analogs, suggesting the need for optimization for sustained action. mdpi.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.